molecular formula C4H8F3NO B3395652 (R)-3-Amino-4,4,4-trifluorobutan-1-ol CAS No. 881539-56-6

(R)-3-Amino-4,4,4-trifluorobutan-1-ol

Cat. No.: B3395652
CAS No.: 881539-56-6
M. Wt: 143.11 g/mol
InChI Key: IUHWBCZMCVRCST-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4,4,4-trifluorobutan-1-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and three fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4,4,4-trifluorobutan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-3-Amino-4,4,4-trifluorobutanal.

    Reduction: The aldehyde group in the precursor is reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-3-Amino-4,4,4-trifluorobutan-1-ol.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4,4,4-trifluorobutan-1-ol may involve:

    Large-Scale Reduction: Utilizing large-scale reduction processes with efficient catalysts to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance production efficiency and scalability.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to modify the amino group or the hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified amino or hydroxyl derivatives.

    Substitution Products: Compounds with substituted fluorine atoms.

Scientific Research Applications

®-3-Amino-4,4,4-trifluorobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4,4,4-trifluorobutan-1-ol: The enantiomer of the compound with similar but distinct properties.

    3-Amino-4,4,4-trifluorobutan-1-ol: The racemic mixture containing both enantiomers.

    3-Amino-4,4,4-trifluorobutan-2-ol: A structural isomer with different chemical properties.

Uniqueness

®-3-Amino-4,4,4-trifluorobutan-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomers and isomers.

Properties

IUPAC Name

(3R)-3-amino-4,4,4-trifluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWBCZMCVRCST-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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